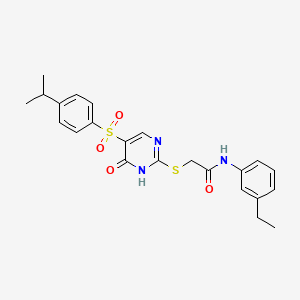

![molecular formula C8H7N3O B3013765 1-甲基-1H-苯并[d][1,2,3]三唑-7-甲醛 CAS No. 120321-75-7](/img/structure/B3013765.png)

1-甲基-1H-苯并[d][1,2,3]三唑-7-甲醛

描述

The compound "1-Methyl-1H-benzo[d][1,2,3]triazole-7-carbaldehyde" is not directly studied in the provided papers. However, the papers do discuss various triazole derivatives, which can provide insights into the chemical behavior and properties that might be relevant to the compound . Triazoles are a class of heterocyclic compounds that have three nitrogen atoms within a five-membered ring, and they are known for their diverse range of biological activities and applications in medicinal chemistry .

Synthesis Analysis

The synthesis of triazole derivatives can be achieved through various methods. For instance, the synthesis of methyl 1H-1,2,4-triazole-3-carboxylate was reported to start from 1H-1,2,4-triazole and involved hydroxymethylation with formaldehyde followed by oxidation and esterification, yielding a product with 32% overall yield and 98% purity . Another example is the synthesis of 5-[(1H-1,2,4-triazol-1-yl)methyl]-4-(2,3-dimethoxybenzylideneamino)-2H-1,2,4-triazole-3(4H)-thione monohydrate, which was achieved by treating a precursor with 2,3-dimethoxybenzaldehyde . These methods could potentially be adapted for the synthesis of "1-Methyl-1H-benzo[d][1,2,3]triazole-7-carbaldehyde" by modifying the starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structures of triazole derivatives are characterized by the presence of a triazole ring, which can be substituted with various functional groups. The crystal structures of some triazole derivatives have been reported, showing small dihedral angles between the triazole ring and attached aryl rings, indicating relatively flat structures . The molecular orbitals and UV-vis spectra of these compounds have also been investigated, revealing features such as delocalization of π-electron density within the triazole ring .

Chemical Reactions Analysis

Triazole derivatives can participate in a variety of chemical reactions. For example, N-unsubstituted 1,2,4-triazole-3-carbaldehydes have been shown to dimerize in the solid state to form carbonyl-free hemiaminals, while in solution, they exist as monomeric aldehydes . The reactivity of these compounds can be influenced by the nature of the substituents on the triazole ring, as well as the solvent and reaction conditions.

Physical and Chemical Properties Analysis

The physical and chemical properties of triazole derivatives can vary widely depending on their molecular structure. For instance, the presence of electron-withdrawing or electron-donating groups can affect properties such as dipole moment and the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) . The solvent can also have a significant effect on the UV-vis absorption features, with shifts in absorption peaks and intensity observed when comparing measurements in the gas phase versus in a solvent like methanol .

科学研究应用

α-葡萄糖苷酶抑制

- 晶体结构和活性: 一项研究报告了各种化合物的晶体结构,包括 2-苯基-2H-1,2,3-三唑-4-甲醛,它们表现出显着的 α-葡萄糖苷酶抑制活性。这表明在开发该酶的抑制剂方面具有潜在的应用 (Gonzaga et al., 2016).

抗菌活性

- 合成和测试: 在另一项研究中,合成了 1-苯基-1H-1,2,3-三唑-4-甲醛的衍生物,并针对各种细菌和真菌生物进行了测试,显示出中等到良好的抗菌活性 (Swamy et al., 2019).

分子重排和合成

- 结构异构体互变: 1-取代-4-亚氨基甲基-1,2,3-三唑的结构异构体,包括衍生自 1-苯基-1,2,3-三唑-4-甲醛的异构体,可以在特定条件下相互转化,从而深入了解合成途径和分子动力学 (L'abbé et al., 1990).

药学应用

- 维尔斯迈尔-哈克反应方法: 合成了一系列涉及 1,2,3-三唑基吡唑衍生物的化合物,这些化合物显示出一系列抗菌活性和中等到良好的抗氧化活性。这表明它们在药学应用中的潜在用途 (Bhat et al., 2016).

催化剂设计

- 催化应用: 探索了具有 1,2,3-三唑基的化合物的合成和表征,包括 1-甲基-1H-1,2,3-三唑的衍生物,以了解它们作为各种化学反应中催化剂的功效,表明它们在催化中的潜力 (Saleem et al., 2013).

抗增殖活性

- 微波辅助合成: 合成了新型的 1,2,3-三唑基吡唑醛及其苯并咪唑衍生物,并评估了它们对各种癌细胞系的抗增殖活性,突出了它们在癌症研究中的潜力 (Ashok et al., 2020).

作用机制

Target of Action

Compounds with similar structures, such as imidazole and 1,2,3-triazole, have been reported to exhibit a broad range of biological activities . These activities suggest that these compounds may interact with multiple targets, including enzymes, receptors, and other proteins.

Mode of Action

It is known that the 1,2,3-triazole ring system can be obtained by a copper-catalyzed click reaction of azides with alkynes . This suggests that the compound might interact with its targets through covalent bonding or other types of chemical interactions.

Biochemical Pathways

Compounds with similar structures have been reported to exhibit myriad of biological activities, suggesting that they may affect multiple biochemical pathways .

Pharmacokinetics

The compound is a solid at room temperature and has a molecular weight of 16116 , which might influence its bioavailability and pharmacokinetic properties.

Result of Action

Compounds with similar structures have been reported to exhibit a range of biological activities, including antibacterial, antimalarial, and antiviral activities . This suggests that the compound might have similar effects.

Action Environment

It is known that the compound should be stored in an inert atmosphere at 2-8°c , suggesting that temperature and atmospheric conditions might affect its stability and activity.

安全和危害

The compound is associated with several hazard statements including H302, H315, H319, H332, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), wearing protective gloves/protective clothing/eye protection/face protection (P280), and rinsing cautiously with water for several minutes in case of contact with eyes (P305+P351+P338) .

未来方向

Given the notable therapeutic importance of 1,2,3-triazoles, there is significant interest in the scientific community to further explore their potential applications . They hold immense potential to significantly advance medicinal chemistry, offering a wide range of versatile and adaptable applications in the form of anti-microbial, anti-virals, anti-oxidant, anti-diabetic, anti-cancer, anti-tubercular, antimalarial, and anti-leishmanial agents .

属性

IUPAC Name |

3-methylbenzotriazole-4-carbaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N3O/c1-11-8-6(5-12)3-2-4-7(8)9-10-11/h2-5H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YURRLZPULCNZHM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C=CC=C2N=N1)C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

161.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

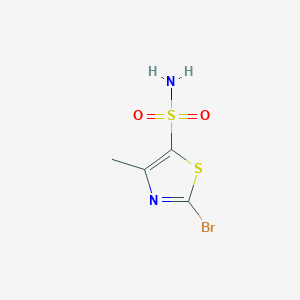

![N-(3,4-dimethylphenyl)-5-(5,8-dioxo-2-propyl-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,3]diazepin-3-yl)-2-methylbenzenesulfonamide](/img/structure/B3013682.png)

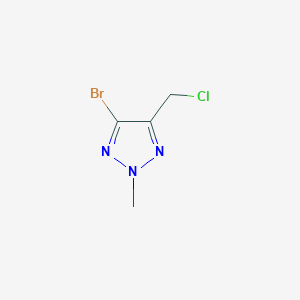

![2-chloro-1-{1-[4-(difluoromethoxy)phenyl]-2,5-dimethyl-1H-pyrrol-3-yl}propan-1-one](/img/structure/B3013687.png)

![N-[1-(Aminomethyl)cyclohexyl]-5-methyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide;hydrochloride](/img/structure/B3013690.png)

![(Z)-2-Cyano-3-(6-nitro-1,3-benzodioxol-5-yl)-N-[3-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B3013691.png)

![(Z)-N-(5-methoxybenzo[d]thiazol-2-yl)-3-(4-nitrophenyl)-N-(pyridin-3-ylmethyl)acrylamide](/img/structure/B3013692.png)

![N-(5-methoxybenzo[d]thiazol-2-yl)-2-(methylsulfonyl)-N-(pyridin-4-ylmethyl)benzamide](/img/structure/B3013693.png)

![2-[(5-Cyclopropyl-1,3,4-thiadiazol-2-yl)-methylamino]cyclohexan-1-ol](/img/structure/B3013694.png)

![N-(3-ethoxypropyl)-4-oxo-4-(4-[1,3]thiazolo[5,4-b]pyridin-2-yl-1,4-diazepan-1-yl)butanamide](/img/structure/B3013696.png)

![(3-Fluoro-8-azabicyclo[3.2.1]octan-8-yl)-(4-methyl-1,3-thiazol-5-yl)methanone](/img/structure/B3013697.png)

![(E)-ethyl 5-(4-(dimethylamino)phenyl)-7-methyl-2-((1-methyl-1H-pyrazol-4-yl)methylene)-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B3013701.png)

![N-(3,4a,5,6,7,7a-Hexahydro-2H-cyclopenta[b][1,4]dithiin-5-yl)prop-2-enamide](/img/structure/B3013704.png)